molecular formula C23H21ClN6O2S B12629707 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12629707
M. Wt: 481.0 g/mol
InChI Key: IRAMUGBWHQZKDY-UHFFFAOYSA-N
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Description

The compound 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a heterocyclic molecule featuring a fused pyrazolo-pyrimido-pyrimidine core. Key structural elements include:

  • A 3-chlorophenyl substituent at the 8-position of the tetracyclic system.
  • A sulfanyl (S–) group at the 6-position, linked to an acetamide moiety.
  • An N-(4-methoxyphenyl) group on the acetamide chain.

Properties

Molecular Formula

C23H21ClN6O2S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21ClN6O2S/c1-32-18-8-6-16(7-9-18)27-20(31)14-33-23-28-22-19(21-25-10-3-11-29(21)23)13-26-30(22)17-5-2-4-15(24)12-17/h2,4-9,12-13H,3,10-11,14H2,1H3,(H,27,31)

InChI Key

IRAMUGBWHQZKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C5=NCCCN52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This can be synthesized by cyclization reactions involving appropriate precursors such as 3-chlorophenylhydrazine and suitable diketones.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound with 4-methoxyphenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic agent targeting specific biological pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core suggests potential interactions with nucleic acids or proteins involved in cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized heterocycles, differing in core scaffolds, substituent types/positions, and functional groups. Key examples include:

Compound Name/ID Core Structure Substituents/Functional Groups Key Differences Reference
Target Compound Pyrazolo-pyrimido-pyrimidine 3-chlorophenyl, sulfanyl-acetamide, 4-methoxyphenyl
Compound 8 (Scheme 2, ) Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, phenyl, 1,2,4-triazole-3-thiol Thiazolo ring instead of pyrimido-pyrimidine
Compound 13 () Pyrrolo-thiazolo-pyrimidine 4-chlorophenyl, pyrido[2,3-d]pyrimidin-3(4H)-yl, 4-methoxyphenyl Extended pyrido-pyrimidine substituent
Example 83 () Pyrazolo[3,4-d]pyrimidine Dimethylamino, 3-fluoro-4-isopropoxyphenyl, chromen-4-one Chromenone moiety; fluorine substituents
B13 () Tetrahydropyrimidin-thioacetamide 4-sulfamoylphenyl, 4-hydroxyphenyl, tetrahydropyrimidin-2-ylthio Sulfamoyl group; tetrahydropyrimidin-thio linker

Key Observations:

  • Core Scaffolds: The target’s pyrazolo-pyrimido-pyrimidine core is distinct from pyrrolo-thiazolo-pyrimidine (e.g., Compounds 8, 13) and pyrazolo[3,4-d]pyrimidine (e.g., Example 83).
  • Substituent Effects :
    • Chlorophenyl vs. Fluorophenyl : The target’s 3-chlorophenyl group contrasts with 4-chlorophenyl (Compound 13) or fluorophenyl (Example 83). Chlorine’s higher electronegativity may enhance lipophilicity compared to fluorine .
    • Sulfanyl vs. Thiol/Oxy Groups : The sulfanyl-acetamide linker in the target differs from 1,2,4-triazole-3-thiol (Compound 8) or tetrahydropyrimidin-thio (B13), altering solubility and redox stability .
    • Methoxyphenyl Positioning : The para-methoxyphenyl group is conserved across multiple compounds (e.g., B13, Compound 8), suggesting its role in π-stacking or metabolic stability .

Physicochemical Properties

While the target compound’s data (e.g., melting point, solubility) is absent, comparisons can be inferred:

  • Molecular Weight : The target’s molecular weight (~550–600 g/mol) is comparable to Example 83 (571.2 g/mol) .
  • Melting Points : Pyrazolo-pyrimidine derivatives often exhibit high melting points (e.g., 302–304°C for Example 83), suggesting the target may similarly display thermal stability .

Biological Activity

The compound 2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , also known by its CAS number 1010910-89-0, is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing existing research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C22H18Cl2N6OSC_{22}H_{18}Cl_{2}N_{6}OS, with a molecular weight of approximately 485.39 g/mol. The structure includes a tetrahydropyrazolo-pyrimidine core, which is known for various pharmacological effects.

Molecular Structure

PropertyValue
Molecular FormulaC22H18Cl2N6OS
Molecular Weight485.39 g/mol
CAS Number1010910-89-0
SMILESO=C(Nc1ccccc1Cl)CSc1nc2n(ncc2c2=NCCCn12)c1cccc(c1)Cl

Antitumor Activity

Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant antitumor properties. Specifically, compounds containing the pyrazolo ring have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key kinases (e.g., BRAF(V600E), EGFR) and induction of apoptosis in malignant cells . The compound in focus may share similar mechanisms due to its structural features.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies on related pyrazole derivatives that have demonstrated the ability to inhibit inflammatory mediators and cytokines. These effects are crucial in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Several studies have highlighted the antimicrobial activity of pyrazole derivatives. The compound's thioacetamide moiety may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to our compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Anti-inflammatory Mechanism : In vivo studies using animal models of inflammation revealed that certain pyrazolo derivatives significantly reduced edema and inflammatory markers. This suggests that our compound could possess similar anti-inflammatory capabilities, warranting further investigation .
  • Antimicrobial Testing : A derivative was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This indicates potential for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in drug design. The presence of specific functional groups in the compound influences its biological activity:

  • Thioether Group : Enhances interaction with biological targets.
  • Chlorophenyl Substituent : May contribute to increased lipophilicity and cellular uptake.
  • Methoxy Group : Potentially improves metabolic stability and reduces toxicity.

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